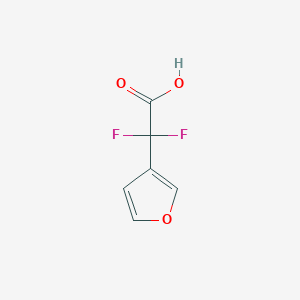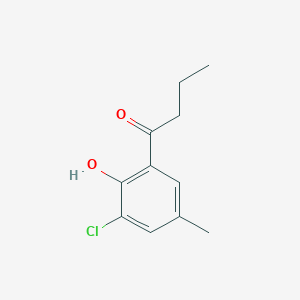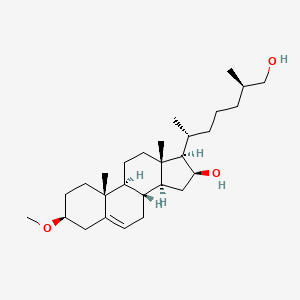
(3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol is a complex organic compound belonging to the class of sterols Sterols are a subgroup of steroids and are important components of cell membranes, where they play a crucial role in maintaining structural integrity and fluidity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol typically involves multi-step organic reactions. The process begins with the selection of a suitable starting material, often a simpler sterol or steroid. Key steps in the synthesis may include hydroxylation, methylation, and selective protection and deprotection of functional groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, including microbial fermentation and enzymatic transformations. These methods offer advantages in terms of sustainability and scalability. For instance, genetically engineered microorganisms can be employed to produce the compound in large quantities under controlled fermentation conditions.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agents and conditions used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new sterol derivatives with different functional groups.
Scientific Research Applications
(3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups enable the compound to bind to receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Cholesterol: A well-known sterol with similar structural features but lacking the methoxy group.
Ergosterol: A sterol found in fungi, structurally similar but with different functional groups.
Sitosterol: A plant sterol with a similar backbone but different side chains.
Uniqueness: (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over other sterols in certain contexts.
Properties
Molecular Formula |
C28H48O3 |
|---|---|
Molecular Weight |
432.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13S,14S,16S,17R)-17-[(2R,6R)-7-hydroxy-6-methylheptan-2-yl]-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-ol |
InChI |
InChI=1S/C28H48O3/c1-18(17-29)7-6-8-19(2)26-25(30)16-24-22-10-9-20-15-21(31-5)11-13-27(20,3)23(22)12-14-28(24,26)4/h9,18-19,21-26,29-30H,6-8,10-17H2,1-5H3/t18-,19-,21+,22-,23+,24+,25+,26+,27+,28+/m1/s1 |
InChI Key |
VQAASSJWYALWAE-ZMBKPABQSA-N |
Isomeric SMILES |
C[C@H](CCC[C@@H](C)[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC)C)C)O)CO |
Canonical SMILES |
CC(CCCC(C)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)OC)C)C)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Difluoromethyl)sulfanyl]-1,4-dimethylbenzene](/img/structure/B13289311.png)
amine](/img/structure/B13289316.png)
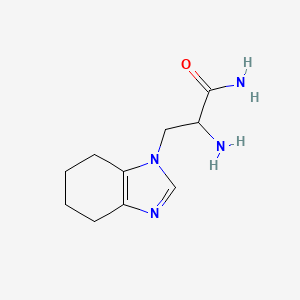

![3-[(Piperidin-4-yl)amino]propanoic acid](/img/structure/B13289335.png)

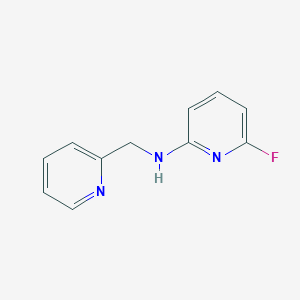

![2-{[1-(4-Ethylphenyl)propyl]amino}ethan-1-ol](/img/structure/B13289352.png)
